![molecular formula C50H65O4P B6594128 (11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin CAS No. 929294-27-9](/img/structure/B6594128.png)
(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
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Overview
Description
Scientific Research Applications
Asymmetric Reductive Amination
This compound can be used in asymmetric reductive amination . This process involves the conversion of a carbonyl group to an amine via an imine or iminium intermediate, with the addition of a hydrogen atom. The asymmetric version of this reaction is particularly useful in the synthesis of chiral amines .
Enantioselective Diels-Alder Reactions
The compound can also be used in enantioselective Diels-Alder reactions . This is a cycloaddition reaction between a conjugated diene and an alkene (dienophile) to form a cyclic compound. The enantioselective version of this reaction is important in the synthesis of chiral molecules .
Asymmetric Counteranion-Directed Catalysis (ACDC)
Another application of this compound is in asymmetric counteranion-directed catalysis (ACDC) . In this process, the chiral information of a catalyst is relayed to the substrate through a chiral anion .
Buchwald-Hartwig Amination
The compound can be used in the Buchwald-Hartwig amination . This is a cross-coupling reaction that forms a carbon-nitrogen bond from an aryl or vinyl halide and an amine .
C-O Coupling
The compound can also be used in C-O coupling reactions . These reactions are used to form carbon-oxygen bonds, which are crucial in the synthesis of many organic compounds .
Cross-Coupling Reactions
This compound can be used in various cross-coupling reactions , such as Suzuki, Negishi, Stille, Hiyama, and Sonogashira reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis .
α-Arylation Reaction
The compound can be used in α-arylation reactions . This reaction involves the addition of an aryl group to the alpha position of a carbonyl compound .
Luminescent Material
The compound has been studied for its potential as a luminescent material . Luminescent stable radicals are an emerging class of light-emitting materials with open-shell electronic configurations, allowing electroluminescence based on doublet excitons .
Mechanism of Action
Target of Action
It is known that the compound is a chiral phosphonic acid derived from binol . Chiral phosphonic acids are often used as ligands in the preparation of complexes for catalysis .
Mode of Action
The compound, also known as ®-TRIP, has been described as a ligand in the preparation of a Mo-based complex for chiral olefin metathesis catalysis . In this context, the compound would interact with its target by binding to the metal center of the catalyst, thereby influencing the stereochemistry of the resulting products.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific reaction it is used to catalyze. In the context of chiral olefin metathesis, the compound could influence the stereochemical outcome of the reaction, potentially leading to the selective formation of one enantiomer over another .
properties
IUPAC Name |
13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H65O4P/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47-48-38-20-16-14-18-34(38)22-44(50(48)54-55(51,52)53-49(43)47)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h21-32H,13-20H2,1-12H3,(H,51,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAOKKLHEAPXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)O)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H65O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |
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